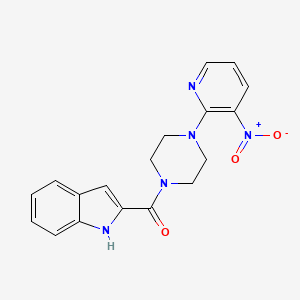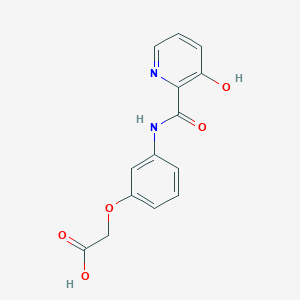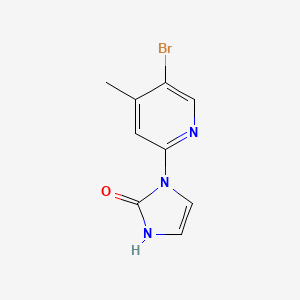![molecular formula C19H12O4 B12812831 3-[(2-Oxochromen-3-yl)methyl]chromen-2-one CAS No. 4139-69-9](/img/structure/B12812831.png)
3-[(2-Oxochromen-3-yl)methyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Oxochromen-3-yl)methyl]chromen-2-one is a compound belonging to the class of coumarins, which are benzopyrone derivatives. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxochromen-3-yl)methyl]chromen-2-one typically involves the condensation of 3-formylchromone with 2-hydroxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Oxochromen-3-yl)methyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-[(2-Oxochromen-3-yl)methyl]chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . In cancer research, the compound has been shown to inhibit microtubule polymerization, thereby preventing cancer cell division and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcoumarin: Another coumarin derivative with similar biological activities.
7-Hydroxycoumarin: Known for its use in fluorescent dyes and as a precursor for other bioactive compounds.
Warfarin: A well-known anticoagulant derived from coumarin.
Uniqueness
3-[(2-Oxochromen-3-yl)methyl]chromen-2-one stands out due to its unique structure, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its dual chromone and coumarin moieties provide a versatile platform for the development of new therapeutic agents .
Propiedades
Número CAS |
4139-69-9 |
|---|---|
Fórmula molecular |
C19H12O4 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
3-[(2-oxochromen-3-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C19H12O4/c20-18-14(9-12-5-1-3-7-16(12)22-18)11-15-10-13-6-2-4-8-17(13)23-19(15)21/h1-10H,11H2 |
Clave InChI |
KTQDOEYBWTZRKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)CC3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)


![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)


![3-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B12812788.png)
![3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12812792.png)


![Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
